

Technical Guide: Physical and Functional Characteristics of 16:0 Glutaryl PE

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Compound of Interest

Compound Name: 16:0 Glutaryl PE

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics and functional aspects of **16:0 Glutaryl PE** (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl). The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on data presentation, experimental methodologies, and the visualization of relevant biological and experimental processes.

Core Physical Characteristics

16:0 Glutaryl PE is a functionalized phospholipid where a glutaryl group is attached to the head of a dipalmitoyl phosphatidylethanolamine (DPPE) molecule. This modification introduces a carboxyl group, altering the physicochemical properties of the lipid and making it suitable for various bioconjugation and drug delivery applications.

Property	Value	Source
Synonyms	1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), N-glutaryl-DPPE	[1]
Molecular Formula	C42H79NNaO11P	[1]
Molecular Weight	828.04 g/mol	[1]
CAS Number	474923-45-0	[1]
Physical Form	Powder	[1]
Purity	>99% (TLC)	[1]
Storage Temperature	-20°C	[1]
Melting Point	Not explicitly available in the searched literature.	
Solubility	Soluble in organic solvents such as chloroform. The addition of a small amount of methanol (e.g., 2%) and water (e.g., 0.5-1%) can aid in the solubilization of long-chain, saturated acidic lipids in chloroform.	[2]
Critical Micelle Concentration (CMC)	Not explicitly available in the searched literature. The CMC of the related lipid 16:0 PC (DPPC) is reported to be 0.46 nM.	[3]

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is widely used to determine the phase transition temperature (melting point) of lipids.

Methodology:

- **Sample Preparation:** Accurately weigh 2-10 mg of **16:0 Glutaryl PE** powder into a Tzero hermetic aluminum pan.^[4] The sample should be thoroughly dried to prevent interference from solvent evaporation.^[4]
- **Reference Preparation:** Prepare an empty, sealed Tzero hermetic aluminum pan to be used as a reference.^[4]
- **Instrument Setup:**
 - Place the sample and reference pans into the DSC instrument's sample tray.^[4]
 - Turn on the nitrogen gas purge (typically 50 ml/min) to provide an inert atmosphere.^[4]
 - Set the instrument to the desired temperature program. A typical program involves an initial equilibration step, followed by a controlled heating ramp (e.g., 5°C/min) through the expected melting range, and then a cooling cycle.^[5]
- **Data Acquisition:** Initiate the temperature program. The instrument will record the heat flow difference between the sample and the reference as a function of temperature.
- **Data Analysis:** The melting point (T_m) is determined as the temperature at which the peak of the endothermic transition occurs on the resulting thermogram.^[5] The enthalpy of the transition can be calculated from the area under the peak.

Determination of Solubility in Organic Solvents

The solubility of a lipid in a given solvent is a critical parameter for its handling and formulation.

Methodology:

- Solvent Selection: Choose a range of organic solvents for testing (e.g., chloroform, methanol, ethanol, acetone).
- Sample Preparation: Add a known excess amount of **16:0 Glutaryl PE** to a fixed volume of the selected solvent in a sealed vial.
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Lipid: Centrifuge or filter the suspension to separate the undissolved lipid from the saturated solution.
- Quantification:
 - Take a known volume of the clear supernatant.
 - Evaporate the solvent completely.
 - Determine the mass of the dissolved lipid gravimetrically or by a suitable analytical technique (e.g., HPLC with an appropriate detector).
- Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L). For acidic lipids like **16:0 Glutaryl PE** that are difficult to dissolve in pure chloroform, adding a small percentage of methanol and water can improve solubility.^[2]

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. Various techniques can be used to determine the CMC, often by monitoring a physical property of the solution that changes abruptly at the CMC.

Methodology using a fluorescent probe (e.g., Pyrene):

- Stock Solutions: Prepare a stock solution of **16:0 Glutaryl PE** in an appropriate buffer and a stock solution of a fluorescent probe like pyrene in a suitable organic solvent (e.g., acetone).
- Sample Preparation: Prepare a series of solutions with varying concentrations of **16:0 Glutaryl PE** in the buffer. Add a small, constant amount of the pyrene stock solution to each

sample, ensuring the final pyrene concentration is very low.

- Incubation: Allow the samples to equilibrate.
- Fluorescence Measurement: Measure the fluorescence emission spectrum of pyrene in each sample using a spectrofluorometer. The excitation wavelength is typically around 334-339 nm.
- Data Analysis: The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is sensitive to the polarity of the microenvironment. In the presence of micelles, pyrene partitions into the hydrophobic core, leading to a decrease in the I1/I3 ratio. Plot the I1/I3 ratio as a function of the logarithm of the **16:0 Glutaryl PE** concentration. The CMC is determined from the inflection point of this plot.[\[6\]](#)[\[7\]](#)

Preparation of Liposomes containing **16:0 Glutaryl PE**

Liposomes are vesicular structures composed of a lipid bilayer and are commonly used as drug delivery vehicles. **16:0 Glutaryl PE** can be incorporated into liposomes to provide a functionalized surface.

Methodology (Thin-Film Hydration followed by Extrusion):

- Lipid Film Formation:
 - Dissolve **16:0 Glutaryl PE** and other desired lipids (e.g., a neutral helper lipid like DOPC) in a suitable organic solvent mixture (e.g., chloroform/methanol) in a round-bottom flask.
 - Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
 - Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with an aqueous buffer by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest T_m. This process results in the formation of multilamellar vesicles (MLVs).

- Size Reduction (Extrusion):
 - To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
 - Load the suspension into an extruder and pass it through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes). This process generates large unilamellar vesicles (LUVs) with a more uniform size distribution.
- Characterization: Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Cell Adhesion Assay for Biological Activity

The glutaryl modification of PE can play a role in inflammatory responses. An in vitro cell adhesion assay can be used to assess the biological activity of **16:0 Glutaryl PE**-containing liposomes. This protocol is based on the findings of Guo et al. (2012), who demonstrated that certain aldehyde-modified PEs can induce monocyte adhesion to endothelial cells.[\[8\]](#)[\[9\]](#)

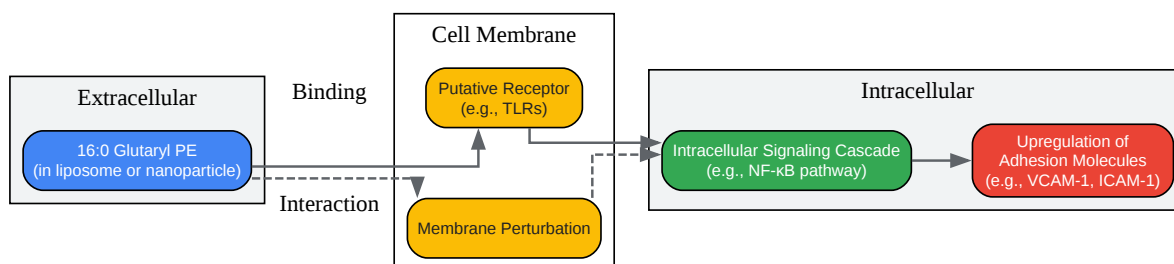
Methodology:

- Cell Culture: Culture human endothelial cells (e.g., HUVECs) to confluence in appropriate multi-well plates. Culture monocytic cells (e.g., THP-1) in suspension.
- Labeling of Monocytes: Label the THP-1 cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
- Treatment of Endothelial Cells: Treat the confluent endothelial cell monolayers with various concentrations of **16:0 Glutaryl PE**-containing liposomes (and control liposomes without the modified lipid) for a specified period (e.g., 4-6 hours). Include a positive control (e.g., TNF- α) and a negative control (buffer alone).
- Co-incubation: After treatment, wash the endothelial cells to remove any unbound liposomes. Add the fluorescently labeled THP-1 cells to each well and co-incubate for a period that allows for cell adhesion (e.g., 30-60 minutes).
- Washing: Gently wash the wells multiple times with a suitable buffer to remove any non-adherent THP-1 cells.

- Quantification:
 - Lyse the remaining adherent cells in the wells.
 - Measure the fluorescence of the lysate using a fluorescence plate reader.
- Data Analysis: The fluorescence intensity is directly proportional to the number of adherent THP-1 cells. Compare the fluorescence values of the treated groups to the control groups to determine the effect of **16:0 Glutaryl PE** on monocyte-endothelial cell adhesion.

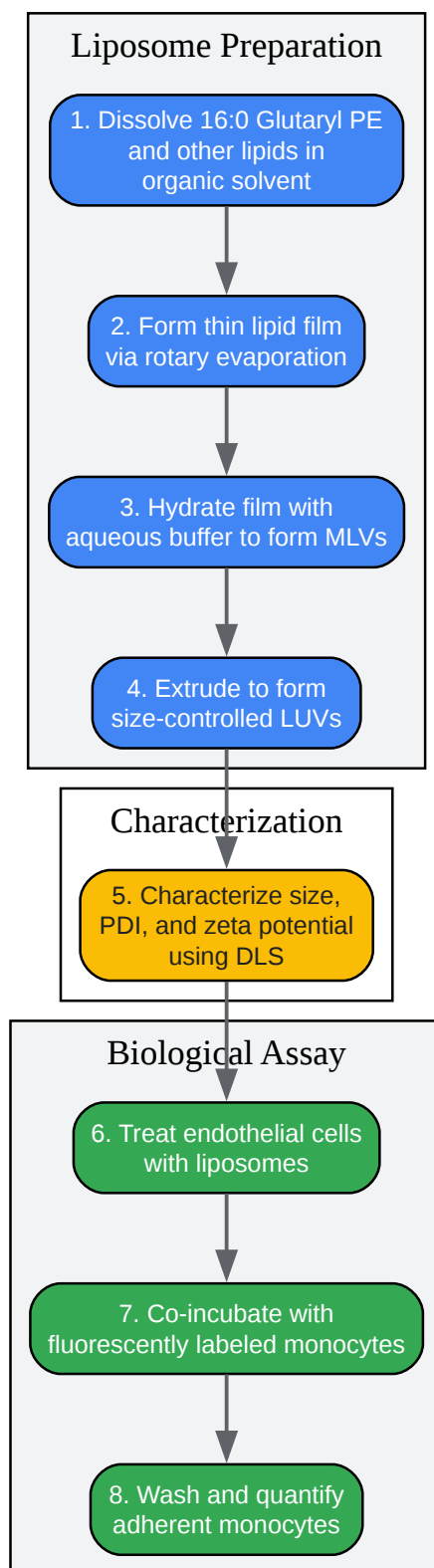
Visualizations

The following diagrams illustrate key processes related to **16:0 Glutaryl PE**.



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Caption: Plausible signaling pathway for **16:0 Glutaryl PE**-induced endothelial cell activation.



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Caption: Experimental workflow for the preparation and biological testing of **16:0 Glutaryl PE**-containing liposomes.

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